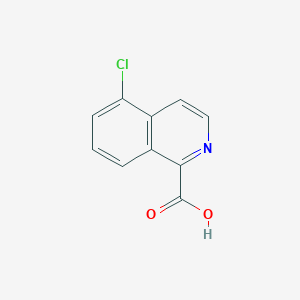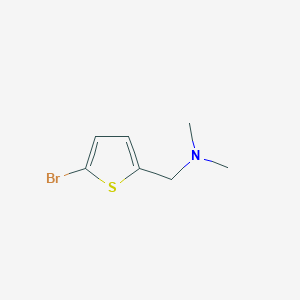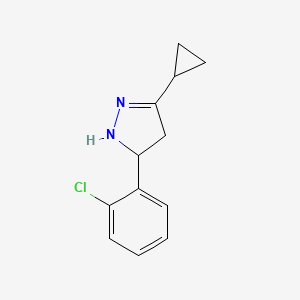
DL-Proline-2-d1
Vue d'ensemble
Description
DL-Proline-2-d1 is a stable isotope-labelled compound . Its empirical formula is C5DH8NO2 and it has a molecular weight of 116.14 .
Molecular Structure Analysis
The molecular structure of DL-Proline-2-d1 consists of 5 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI string is 1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i4D .
Physical And Chemical Properties Analysis
DL-Proline-2-d1 is a solid substance . It has a melting point of 208°C .
Applications De Recherche Scientifique
Microbial Metabolism and Enzyme Function
- Oxidation by D-Amino Acid Analogues : DL-Proline analogues, such as 3,4-dehydro-DL-proline, are used to study the metabolism of amino acids in microbes. Research on Escherichia coli has shown that D-alanine dehydrogenase is responsible for the oxidation of DL-Proline analogues, indicating a broader role in the metabolism of D-amino acids and their analogues (Deutch, 2004).
Biochemical and Thermodynamic Properties
- Conformational Study of Proline Stereoisomers : Studies on the energetics of proline isomers provide insights into their stability and reactivity, which is fundamental for understanding their behavior in larger molecular structures. Experimental and computational analyses have offered valuable data on the enthalpies of formation and sublimation of proline stereoisomers, which are crucial for their application in peptide synthesis (Santos et al., 2014).
Plant Stress Resistance
- Improving Plant Abiotic Stress Resistance : Glycine betaine and proline are significant organic osmolytes that accumulate in plants under stress, such as drought or salinity. Research has focused on their role in enhancing stress tolerance, potentially offering ways to genetically modify plants for improved resistance to adverse conditions (Ashraf & Foolad, 2007).
Biotechnological Applications
- Cell-Penetrating Peptides and Drug Delivery : Proline-rich, amphipathic cell-penetrating peptides (CPPs), characterized by their efficient cellular uptake and non-cytotoxicity, demonstrate the utility of proline and its analogues in facilitating drug delivery across cellular membranes. Modifications with hydrophobic moieties have shown to improve internalization efficiency, highlighting their potential in therapeutic applications (Pujals & Giralt, 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
2-deuteriopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-QYKNYGDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Proline-2-d1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)





![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)



![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)